molecular formula C9H9BrF2 B13603508 1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene

1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene

Cat. No.: B13603508
M. Wt: 235.07 g/mol
InChI Key: WOBYZCPVTYQJJJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where a bromomethyl group and a difluoroethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene can be achieved through several methods. One common approach involves the bromination of 4-(2,2-difluoroethyl)toluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, nitriles, or amines.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The difluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)benzene
  • 1-(Chloromethyl)-4-(2,2-difluoroethyl)benzene
  • 1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene

Uniqueness

This compound is unique due to the presence of both bromomethyl and difluoroethyl groups. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in research and industry. The difluoroethyl group, in particular, enhances the compound’s stability and reactivity compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C9H9BrF2

Molecular Weight

235.07 g/mol

IUPAC Name

1-(bromomethyl)-4-(2,2-difluoroethyl)benzene

InChI

InChI=1S/C9H9BrF2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,9H,5-6H2

InChI Key

WOBYZCPVTYQJJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(F)F)CBr

Origin of Product

United States

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